

What are the physical and chemical properties of Copper(I) trifluoromethanesulfonate?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Copper(I) trifluoromethanesulfonate
Cat. No.:	B1240830

[Get Quote](#)

Copper(I) Trifluoromethanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Copper(I) trifluoromethanesulfonate, often abbreviated as Cu(I)OTf or copper(I) triflate, is a versatile and widely utilized reagent in modern organic synthesis. Its unique combination of Lewis acidity, solubility in organic solvents, and catalytic activity makes it an indispensable tool for a variety of chemical transformations. This guide provides an in-depth overview of the physical and chemical properties of **copper(I) trifluoromethanesulfonate**, with a focus on its commercially available and frequently used benzene and toluene complexes.

Physical Properties

Copper(I) trifluoromethanesulfonate is most commonly handled as its more stable complexes, particularly with benzene or toluene. The uncomplexed form is less common. The physical properties of these complexes are summarized below.

Property	Copper(I) trifluoromethanesulfonate	Copper(I) trifluoromethanesulfonate benzene complex	Copper(I) trifluoromethanesulfonate toluene complex
Molecular Formula	CCuF ₃ O ₃ S ^[1] ^[2]	C ₈ H ₆ Cu ₂ F ₆ O ₆ S ₂ ^[3] ^[4]	(CF ₃ SO ₃ Cu) ₂ · C ₆ H ₅ CH ₃ ^[5]
Molecular Weight	212.62 g/mol ^[1]	503.34 g/mol ^[4]	517.37 g/mol ^[5]
Appearance	Powder ^[2]	White to light yellow crystal/powder ^[6]	-
Melting Point	-	160 °C (decomposes) ^[4] ^[6] ^[7]	-
Solubility	Soluble in hot benzene ^[2]	Excellent solubility in organic solvents ^[6]	-

Chemical Properties and Reactivity

Copper(I) trifluoromethanesulfonate and its complexes are valued for their catalytic activity in a wide range of organic reactions. The triflate anion is a poor coordinator, which allows for open coordination sites on the copper(I) center, enhancing its Lewis acidity and catalytic potential.

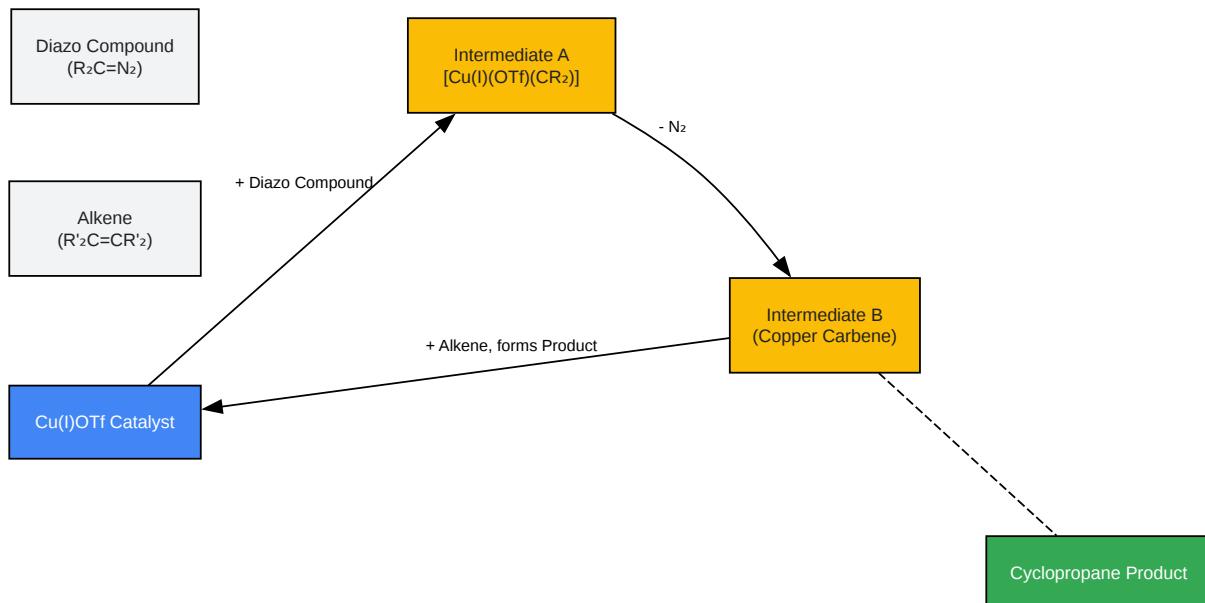
Key Chemical Properties:

- Lewis Acidity: The copper(I) center acts as a soft Lewis acid, activating π -systems such as alkenes and alkynes towards nucleophilic attack.
- Catalytic Activity: It is a highly effective catalyst for various transformations, including:
 - Cyclopropanation reactions: Similar to rhodium(II) acetate, it catalyzes the reaction of diazo compounds with olefins.
 - Enantioselective allylic oxidation of cyclic alkenes.^[8]^[9]
 - Synthesis of enol-esters.^[8]^[9]

- Preparation of 2,5-disubstituted pyrrolidine derivatives.[8][9]
- Asymmetric conjugate additions of alkylzincs to acyclic α,β -unsaturated ketones.[9]
- Stability: The benzene and toluene complexes exhibit greater stability compared to the uncomplexed salt, facilitating easier handling and storage.

Experimental Protocols

Synthesis of **Copper(I) Trifluoromethanesulfonate** Benzene Complex:


A common method for the preparation of the **copper(I) trifluoromethanesulfonate** benzene complex involves the reaction of copper(I) oxide with trifluoromethanesulfonic anhydride in the presence of benzene.

Illustrative Experimental Procedure:

- A suspension of copper(I) oxide (Cu_2O) in dry, degassed benzene is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
- Trifluoromethanesulfonic anhydride ($(\text{CF}_3\text{SO}_2)_2\text{O}$) is added dropwise to the suspension at room temperature with vigorous stirring.
- The reaction mixture is stirred for several hours until the red color of Cu_2O disappears, and a white precipitate of the **copper(I) trifluoromethanesulfonate** benzene complex is formed.
- The product is isolated by filtration under inert atmosphere, washed with dry benzene, and dried under vacuum.

Visualizing Catalytic Action

The following diagram illustrates a generalized catalytic cycle for a copper(I) triflate-catalyzed reaction, such as a cyclopropanation reaction involving a diazo compound and an alkene.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for a Cu(I)OTf-catalyzed reaction.

This technical guide provides a foundational understanding of the physical and chemical properties of **copper(I) trifluoromethanesulfonate** and its common complexes. For specific applications and detailed experimental conditions, researchers are encouraged to consult the primary literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper(I) trifluoromethanesulfonate | CCuF3O3S | CID 9813164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Copper(i) triflate | CAS#:37234-97-2 | Chemsric [chemsrc.com]
- 3. Benzene;copper(1+);trifluoromethanesulfonate | C8H6Cu2F6O6S2 | CID 2734754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 42152-46-5 CAS MSDS (COPPER(I) TRIFLUOROMETHANESULFONATE BENZENE COMPLEX) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Copper(I) trifluoromethanesulfonate toluene complex = 99.7 trace metals 48209-28-5 [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Copper (I) trifluoromethanesulfonate benzene complex | Copper(I) triflate benzene complex | C8H6Cu2F6O6S2 - Ereztech [ereztech.com]
- 8. 90%, technical grade, powder | Sigma-Aldrich [sigmaaldrich.com]
- 9. Copper(I) trifluoromethanesulfonate benzene complex technical grade, 90 42152-46-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of Copper(I) trifluoromethanesulfonate?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1240830#what-are-the-physical-and-chemical-properties-of-copper-i-trifluoromethanesulfonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com